molecular formula C12H16N2O5 B2475341 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine CAS No. 30058-27-6

4-(4,5-Dimethoxy-2-nitrophenyl)morpholine

Cat. No.: B2475341
CAS No.: 30058-27-6
M. Wt: 268.269
InChI Key: WPVPJTLULWULMF-UHFFFAOYSA-N
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Description

4-(4,5-Dimethoxy-2-nitrophenyl)morpholine is an organic compound with the molecular formula C₁₂H₁₆N₂O₅ It is characterized by the presence of a morpholine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dimethoxy-2-nitrophenyl)morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy groups are converted to hydroxyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.

Major Products Formed

    Reduction: 4-(4,5-Dimethoxy-2-aminophenyl)morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

    Oxidation: 4-(4,5-Dihydroxy-2-nitrophenyl)morpholine.

Scientific Research Applications

4-(4,5-Dimethoxy-2-nitrophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets, including enzymes and receptors. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Diethoxy-4-nitrophenyl)morpholine: Similar structure with ethoxy groups instead of methoxy groups.

    4-(4,5-Dimethoxy-2-aminophenyl)morpholine: Reduction product of 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine.

    4-(4,5-Dihydroxy-2-nitrophenyl)morpholine: Oxidation product of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-(4,5-dimethoxy-2-nitrophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-17-11-7-9(13-3-5-19-6-4-13)10(14(15)16)8-12(11)18-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVPJTLULWULMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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